

Application Notes and Protocols: Use of Gastrin I (human) (sulfated) in Animal Models

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Compound of Interest

Compound Name: Gastrin I (human) (sulfated)

Cat. No.: B12408143

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin is a crucial peptide hormone primarily responsible for regulating gastric acid secretion. [1] It exists in various forms, including sulfated and non-sulfated versions, with Gastrin I being the non-sulfated form and Gastrin II being the sulfated form. The sulfation occurs on the tyrosine residue. While both forms are biologically active, sulfation can influence receptor binding affinity and biological potency. [2] Gastrin exerts its effects primarily through the cholecystikinin B (CCK2) receptor, initiating a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and secretion in the gastrointestinal tract. [3][4] Animal models, including genetically engineered mice and studies in rats and cattle, have been instrumental in elucidating the physiological and pathophysiological roles of gastrin and its various forms. [5][6][7]

These notes provide an overview of the application of sulfated human Gastrin I in animal models, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

Quantitative Data from In Vivo Animal Studies

The following tables summarize dosages and effects of sulfated gastrin administered in various animal models.

Table 1: Summary of In Vivo Studies with Sulfated Gastrin

Animal Model	Gastrin Form Used	Dosage	Administration Route	Key Observed Effects	Reference(s)
Holstein Steers	Bovine Sulfated Gastrin-34	0.8, 4.0, 20.0 µg/kg	Intravenous (IV) Bolus	Dose-dependent increase in acyl and total ghrelin; marked elevation of growth hormone (GH); decreased insulin levels. No effect on glucagon or glucose.	[7]
Holstein Steers	Bovine Sulfated Gastrin-17	0.53 µg/kg	Intravenous (IV) Bolus	Increased acyl ghrelin levels.	[7]
Rats	Gastrin I (non-sulfated implied)	1.5, 5, 15, 45 nmol/kg	Intravenous (IV) Bolus	Increased pepsinogen and acid secretion.	[8]

| Transgenic Mice (gastrin/CCK-B receptor in pancreas) | Sulfated Gastrin | Not specified | Not specified | Stimulated exocytosis and amylase secretion via a phospholipase C-dependent pathway. |[5] |

Table 2: Receptor Binding Affinity of Sulfated vs. Non-Sulfated Gastrin-17 (in vitro)

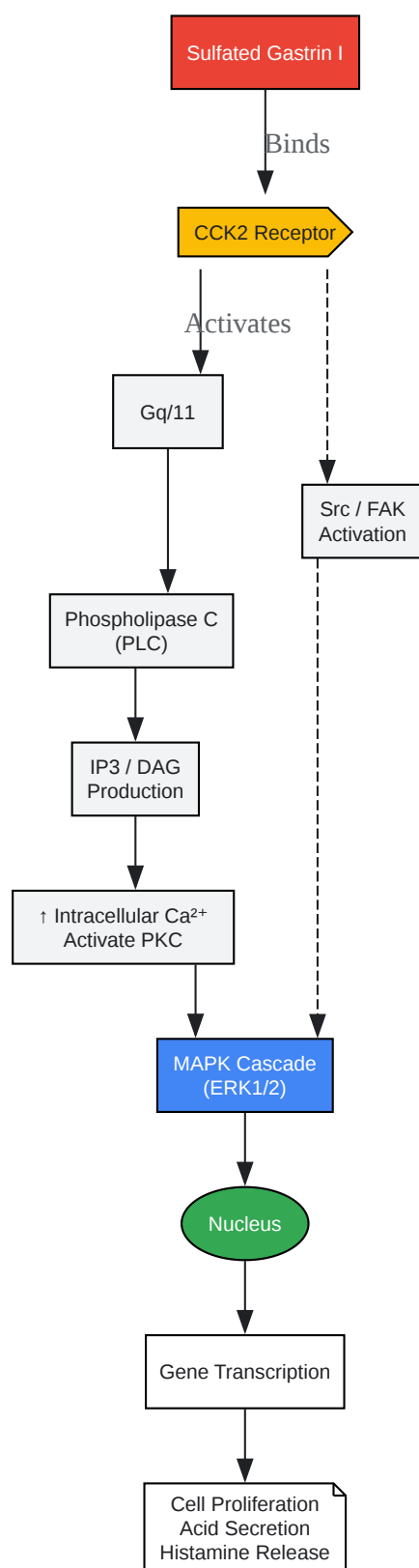
Receptor Source	Peptide	Dissociation Constant (Kd)	Relative Potency for Inhibition of ¹²⁵ I-Gastrin Binding	Reference
Guinea Pig Pancreatic Acini (Gastrin Receptors)	Sulfated Gastrin-17	0.08 nM	Highest	[2]
	Non-sulfated Gastrin-17	1.5 nM	Lower	[2]
	CCK-8 (sulfated)	0.4 nM	High	[2]

| | Desulfated CCK-8 | 28 nM | Lowest |[2] |

Note: This in vitro study demonstrates that sulfation of gastrin-17 increases its binding affinity for the gastrin receptor by nearly 19-fold compared to the non-sulfated form.[2]

Signaling Pathways

Sulfated Gastrin I, like its non-sulfated counterpart, binds to the G-protein coupled cholecystokinin B receptor (CCK2R).[4] This interaction triggers multiple intracellular signaling cascades that mediate its physiological effects, including cell proliferation and acid secretion.[3] The binding initiates the activation of phospholipase C, leading to subsequent protein phosphorylation cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3] [5] Gastrin signaling also involves the coordinated tyrosine phosphorylation of non-receptor kinases like p125fak and Src.[3]



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Sulfated Gastrin I Signaling via the CCK2 Receptor.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Acute Administration in Rodents for Gastric Secretion Analysis

This protocol is adapted from studies examining the effects of gastrin on gastric acid and pepsinogen secretion in rats.[8]

Objective: To measure the acute effect of intravenously administered sulfated Gastrin I on gastric secretion.

Materials:

- Sulfated Human Gastrin I (lyophilized powder)
- Vehicle: 0.1% Bovine Serum Albumin (BSA) in sterile saline
- Male Wistar rats (250-300g)
- Anesthetic (e.g., urethane)
- Surgical tools for cannulation
- pH meter and titration equipment
- Pepsinogen assay kit

Procedure:

- Preparation of Gastrin Solution:
 - Reconstitute lyophilized sulfated Gastrin I in the vehicle (0.1% BSA in saline) to create a stock solution.

- Perform serial dilutions to prepare the desired final concentrations (e.g., for doses of 1.5, 5, 15, 45 nmol/kg). Protect from light and keep on ice.
- Animal Preparation:
 - Fast rats for 18-24 hours with free access to water.
 - Anesthetize the rat and perform a tracheotomy to ensure a clear airway.
 - Cannulate the jugular vein for intravenous administration of the peptide.
 - Perform a laparotomy and cannulate the esophagus and pylorus to collect gastric effluent.
- Experimental Procedure:
 - Begin continuous perfusion of the stomach with saline at a constant rate.
 - Collect basal gastric effluent for a 30-minute period to establish a baseline.
 - Administer a single intravenous bolus of the sulfated Gastrin I solution or vehicle.
 - Collect gastric effluent in 15-minute fractions for at least 90 minutes post-injection.
- Sample Analysis:
 - Measure the volume of each collected fraction.
 - Determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
 - Measure pepsinogen concentration using a commercially available assay kit.
 - Calculate the total acid and pepsinogen output for each time interval.

Protocol 2: Hormonal Response Study in Ruminants

This protocol is based on a study investigating the effects of sulfated gastrin on hormone release in Holstein steers.^[7]

Objective: To determine the effect of sulfated Gastrin I on circulating levels of ghrelin, growth hormone, and insulin.

Materials:

- Sulfated Gastrin (e.g., bovine Gastrin-34)
- Vehicle: 0.1% Bovine Serum Albumin (BSA) in sterile saline
- Holstein steers (fitted with jugular catheters)
- Blood collection tubes (e.g., EDTA tubes for plasma)
- Centrifuge
- Hormone-specific ELISA or RIA kits

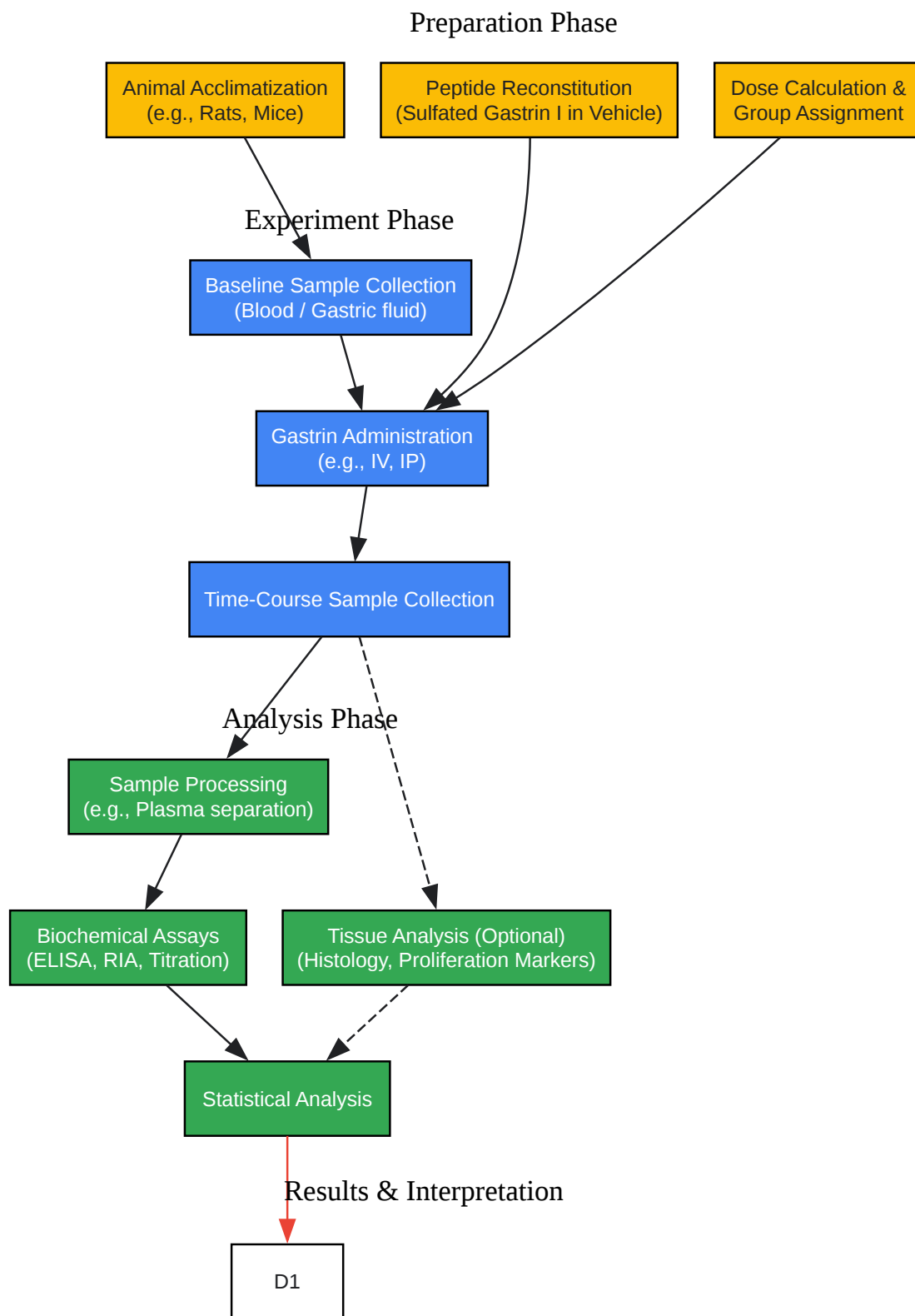
Procedure:

- Animal and Dosing Preparation:
 - Use steers previously fitted with jugular catheters for stress-free blood sampling.
 - Prepare intravenous bolus injections of sulfated gastrin at desired doses (e.g., 0.8, 4.0, 20.0 $\mu\text{g/kg}$ body weight) and a vehicle control.^[7]
- Blood Sampling:
 - Collect baseline blood samples at -10 and 0 minutes before injection.
 - Administer the gastrin or vehicle solution as an IV bolus.
 - Collect blood samples at specified time points post-injection (e.g., 5, 10, 15, 30, 60, 90, 120, and 150 minutes).^[7]
- Plasma Preparation and Storage:
 - Immediately place blood tubes on ice.

- Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate plasma.
- Aspirate the plasma supernatant and store at -80°C until analysis.
- Hormone Analysis:
 - Measure plasma concentrations of acyl ghrelin, total ghrelin, growth hormone, and insulin using specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo animal study using sulfated Gastrin I.



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General workflow for in vivo animal studies.

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